molecular formula C11H12O3S B14476152 2-Cyclopenten-1-ol, 3-(phenylsulfonyl)- CAS No. 65825-79-8

2-Cyclopenten-1-ol, 3-(phenylsulfonyl)-

Cat. No.: B14476152
CAS No.: 65825-79-8
M. Wt: 224.28 g/mol
InChI Key: YTJBZQHGBFVFFH-UHFFFAOYSA-N
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Description

2-Cyclopenten-1-ol, 3-(phenylsulfonyl)- is an organic compound that features a cyclopentene ring with a hydroxyl group and a phenylsulfonyl group attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclopenten-1-ol, 3-(phenylsulfonyl)- can be achieved through several methods. One common approach involves the reaction of cyclopentadiene with phenylsulfonyl chloride under specific conditions to introduce the phenylsulfonyl group. This is followed by the hydroxylation of the cyclopentene ring to introduce the hydroxyl group.

Industrial Production Methods

Industrial production of this compound typically involves large-scale chemical reactions using optimized conditions to maximize yield and purity. The process may include steps such as distillation, crystallization, and purification to ensure the final product meets industry standards.

Chemical Reactions Analysis

Types of Reactions

2-Cyclopenten-1-ol, 3-(phenylsulfonyl)- undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The phenylsulfonyl group can be reduced to a phenyl group.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like thionyl chloride (SOCl₂) and phosphorus tribromide (PBr₃) facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of cyclopentenone derivatives.

    Reduction: Formation of cyclopentene derivatives with a phenyl group.

    Substitution: Formation of various substituted cyclopentenes.

Scientific Research Applications

2-Cyclopenten-1-ol, 3-(phenylsulfonyl)- has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Cyclopenten-1-ol, 3-(phenylsulfonyl)- involves its interaction with specific molecular targets and pathways. The hydroxyl and phenylsulfonyl groups play crucial roles in its reactivity and interactions with other molecules. These interactions can lead to various biological and chemical effects, depending on the context of its use.

Comparison with Similar Compounds

Similar Compounds

    Cyclopentenone: Contains a ketone group instead of a hydroxyl group.

    Cyclopentene: Lacks the hydroxyl and phenylsulfonyl groups.

    Phenylsulfonyl derivatives: Compounds with similar phenylsulfonyl groups but different core structures.

Uniqueness

2-Cyclopenten-1-ol, 3-(phenylsulfonyl)- is unique due to the combination of its cyclopentene ring, hydroxyl group, and phenylsulfonyl group. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.

Properties

CAS No.

65825-79-8

Molecular Formula

C11H12O3S

Molecular Weight

224.28 g/mol

IUPAC Name

3-(benzenesulfonyl)cyclopent-2-en-1-ol

InChI

InChI=1S/C11H12O3S/c12-9-6-7-11(8-9)15(13,14)10-4-2-1-3-5-10/h1-5,8-9,12H,6-7H2

InChI Key

YTJBZQHGBFVFFH-UHFFFAOYSA-N

Canonical SMILES

C1CC(=CC1O)S(=O)(=O)C2=CC=CC=C2

Origin of Product

United States

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